molecular formula C18H18N2O3 B3428044 L-Tryptophan, 5-(phenylmethoxy)- CAS No. 113626-30-5

L-Tryptophan, 5-(phenylmethoxy)-

Cat. No.: B3428044
CAS No.: 113626-30-5
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-INIZCTEOSA-N
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Description

L-Tryptophan, 5-(phenylmethoxy)- (CAS 1956-25-8) is a modified amino acid of significant interest in biochemical and pharmaceutical research. With a molecular formula of C18H18N2O3 and a molecular weight of 310.347 g/mol, this compound serves as a key intermediate in organic synthesis and a probe for studying biological pathways . A primary area of investigation for this compound is its role as an inhibitor of the L-type amino acid transporter 1 (LAT1) . LAT1 is upregulated in various human cancers and is critical for supplying essential amino acids to rapidly growing tumor cells . Research has shown that the 5-benzyloxy substitution on the tryptophan indole ring is crucial for this activity, making it a more potent inhibitor of LAT1-mediated leucine uptake in HT-29 human colon carcinoma cells (IC₅₀ = 19 μM) compared to its positional isomers . This positions it as a valuable tool compound in the discovery of new anticancer agents targeting tumor metabolism. Furthermore, related methoxytryptophan metabolites, such as 5-Methoxytryptophan (5-MTP), exhibit profound fibrosis-protective and anti-inflammatory properties . Studies indicate that 5-MTP is produced by endothelial cells and fibroblasts, defends endothelial barrier function, and promotes collagen uptake by anti-inflammatory macrophages, partly by altering mitochondrial membrane properties and metabolism . It also blocks the migration and proliferation of vascular smooth muscle cells by inhibiting cytokine-induced p38 MAPK activation . Serum levels of 5-MTP are inversely correlated with the progression of fibrotic kidney disease, highlighting its therapeutic potential . This product is intended for research purposes as a chemical reference standard and for use in biological studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. ⚠️ Supplier Note: The provided description highlights the research value of this compound class. To complete your product page, you will need to supplement this information with your specific product details, such as purity, exact pricing, packaging, and stock availability. The search results indicate this is a specialized chemical, so ensuring clear and accurate specifications is crucial for your research customers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNDJBYANKHIO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113626-30-5, 1956-25-8
Record name 5-(Phenylmethoxy)-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113626-30-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-benzyloxytryptophan
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Synthetic Methodologies for L Tryptophan, 5 Phenylmethoxy and Its Stereoisomers

Classical Chemical Synthesis Approaches

Classical chemical synthesis provides a versatile toolkit for the construction of 5-benzyloxytryptophan. These methods often involve the formation of the indole (B1671886) ring system, followed by the introduction of the amino acid side chain, or the functionalization of a pre-existing tryptophan scaffold.

Fischer Indole Synthesis Variations for 5-Substituted Indoles

The Fischer indole synthesis, a venerable and widely used method for preparing indoles, can be adapted for the synthesis of 5-substituted derivatives like 5-benzyloxytryptophan. byjus.combhu.ac.in The general process involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

For the synthesis of 5-benzyloxytryptophan, a key starting material is p-benzyloxyphenylhydrazine. cdnsciencepub.com This is reacted with a suitable aldehyde or ketone containing the latent amino acid side chain. A common approach involves the reaction of p-benzyloxyphenylhydrazine with γ,γ-dicarbethoxy-γ-acetamidobutyraldehyde to form the corresponding hydrazone. This intermediate is then cyclized, typically without isolation, to yield an ethyl β-(5-benzyloxyindol-3-yl)-α-carbethoxy-α-acetamidopropionate. cdnsciencepub.comchemicalbook.com Subsequent saponification, decarboxylation, and hydrolysis of the acetamido group furnishes 5-benzyloxytryptophan. cdnsciencepub.comchemicalbook.com

The regioselectivity of the Fischer indole synthesis is a critical consideration. When using a meta-substituted phenylhydrazine, a mixture of 4- and 6-substituted indoles can be formed. youtube.com However, for a para-substituted precursor like p-benzyloxyphenylhydrazine, the substitution pattern directs the cyclization to exclusively form the desired 5-substituted indole. youtube.com

The Japp-Klingemann reaction offers an alternative route to the necessary hydrazone precursors for the Fischer synthesis, avoiding the direct use of potentially unstable hydrazines. semanticscholar.org This method involves the reaction of a diazonium salt with a β-oxo ester. semanticscholar.org

Condensation Reactions with Tryptophan Precursors

Condensation reactions provide another powerful strategy for synthesizing 5-benzyloxytryptophan. These methods often involve building the amino acid side chain onto a pre-formed 5-benzyloxyindole (B140440) core.

One notable example is the condensation of 5-benzyloxygramine (B72693) with diethyl formaminomalonate. chemicalbook.com This reaction, followed by saponification, decarboxylation, and hydrolysis, yields 5-benzyloxytryptophan. chemicalbook.com This approach is an application of the gramine (B1672134) synthesis developed by Snyder and Smith. chemicalbook.com

Another approach involves the Strecker synthesis, a method for producing amino acids from an aldehyde, ammonia, and hydrogen cyanide. rsc.orgpearson.com In the context of 5-benzyloxytryptophan, this would involve the use of 3-(5-benzyloxyindolyl)acetaldehyde as the starting aldehyde. This aldehyde can be prepared from 5-benzyloxyindole via a Vilsmeier formylation to give the indole-3-carbaldehyde, followed by homologation using a Wittig reaction. rsc.org The subsequent Strecker condensation with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile, would yield the desired amino acid. rsc.org

The Hopkins-Cole reaction, a condensation reaction between tryptophan and glyoxylic acid, is another relevant transformation, though it is primarily used for the qualitative detection of tryptophan. researchgate.netresearchgate.net

Regioselective Functionalization of the Indole Moiety

Direct and regioselective functionalization of the indole ring at the C5 position presents a more atom-economical approach to 5-substituted tryptophans. While the C2 and C3 positions of the indole are more inherently reactive, recent advances in C-H functionalization have enabled selective modifications at the less reactive C4 to C7 positions of the benzenoid ring. nih.govrsc.org

One strategy involves the direct iodination of indoles at the C5 position. rsc.org This method provides a versatile handle for further functionalization, as aryl iodides can participate in a wide range of cross-coupling reactions.

Copper-catalyzed C5-H alkylation reactions have also been developed. nih.govrsc.org These reactions often utilize a directing group at the C3 position, such as a carbonyl functionality, to guide the functionalization to the desired position. nih.govrsc.org Similarly, ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4 and C5 positions has been reported. semanticscholar.org

Palladium-catalyzed C5-arylation of indoles bearing a removable pivaloyl group at the C3 position is another effective method for introducing substituents at the C5 position. nih.gov

Protection Group Strategies for Amino and Carboxyl Functions

During the synthesis of 5-benzyloxytryptophan, it is often necessary to protect the reactive amino and carboxyl groups of the amino acid backbone to prevent unwanted side reactions. jocpr.com The choice of protecting groups is crucial and depends on their stability to the reaction conditions and the ease of their selective removal. jocpr.com

Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). jocpr.comscribd.com The carboxyl group is often protected as an ester, such as a methyl or ethyl ester.

In peptide synthesis, the indole nitrogen of tryptophan can also be protected to prevent side reactions during acid-catalyzed cleavage steps. peptide.com A common protecting group for the indole nitrogen in Boc chemistry is the formyl group, while in Fmoc chemistry, a Boc group is often used. peptide.com More recently, novel protecting groups like the 4-(N-methylamino)butanoyl (Nmbu) group have been developed, which can also enhance the solubility of the peptide during purification. researchgate.netscholarsportal.info

Table 1: Common Protecting Groups in Tryptophan Synthesis

Functional GroupProtecting GroupAbbreviationCleavage Conditions
Amino Grouptert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
Amino Group9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine)
Carboxyl GroupMethyl Ester-OMeSaponification (e.g., NaOH)
Carboxyl GroupEthyl Ester-OEtSaponification (e.g., NaOH)
Indole NitrogenFormyl-CHOHF cleavage
Indole Nitrogentert-Butoxycarbonyl-BocAcidic conditions (e.g., TFA)

Enzymatic and Biocatalytic Synthesis Routes for L-Tryptophan, 5-(phenylmethoxy)- Analogues

Enzymatic and biocatalytic methods offer a green and highly stereoselective alternative to classical chemical synthesis for the production of non-canonical amino acids like 5-benzyloxytryptophan. nih.gov

Engineered Tryptophan Synthase Applications

Tryptophan synthase (TrpS) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that naturally catalyzes the synthesis of L-tryptophan from indole and L-serine. nih.govcaltech.edu The β-subunit of this enzyme (TrpB) is responsible for the final C-C bond formation. caltech.edu

Through directed evolution and protein engineering, the substrate specificity of TrpB has been expanded to accept a wide range of substituted indoles, making it a powerful tool for the synthesis of non-canonical amino acids. nih.govcaltech.edugoogle.com Engineered TrpB variants can be used to synthesize 5-substituted tryptophan analogues with high enantiopurity. caltech.educhemrxiv.org

The general reaction involves the condensation of a substituted indole, such as 5-benzyloxyindole, with L-serine, catalyzed by an engineered TrpB enzyme. This one-step enzymatic reaction offers a significant advantage over multi-step chemical syntheses in terms of efficiency and environmental impact. nih.gov

Research has focused on evolving TrpB to function as a stand-alone catalyst, independent of its natural allosteric activator, the α-subunit (TrpA). nih.gov This has led to the development of robust TrpB variants with broad substrate tolerance, capable of producing a diverse array of tryptophan analogues. caltech.edu

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachKey FeaturesAdvantagesDisadvantages
Classical Chemical Synthesis Multi-step processes, use of protecting groups, well-established reactions.Versatility, scalability, access to a wide range of derivatives.Often requires harsh reaction conditions, may produce racemic mixtures, generates waste.
Enzymatic/Biocatalytic Synthesis Use of engineered enzymes (e.g., TrpS), aqueous reaction conditions.High stereoselectivity (produces L-enantiomer), mild reaction conditions, environmentally friendly.Substrate scope may be limited by enzyme specificity, enzyme production and purification can be costly.

Use of Hydroxylase Enzymes for Indole Functionalization

The initial and crucial step in the synthesis of L-Tryptophan, 5-(phenylmethoxy)- is the introduction of a hydroxyl group at the 5-position of the indole ring of L-tryptophan. This transformation is efficiently catalyzed by hydroxylase enzymes, which offer high regioselectivity and stereospecificity. Tryptophan hydroxylase (TPH) is the natural enzyme responsible for this reaction in biological systems, converting L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), a direct precursor for serotonin (B10506) and melatonin. nih.govnih.gov

In biotechnological applications, researchers have harnessed and engineered hydroxylase enzymes for the production of 5-HTP. For instance, phenylalanine hydroxylase (PAH) has been successfully engineered to enhance its catalytic activity towards L-tryptophan. nih.gov One study reported the creation of a triple-mutant of phenylalanine hydroxylase (XcPAHL98I/A129K/W179F) that, when integrated into an engineered E. coli strain, significantly increased the production of 5-HTP. nih.gov The process relies on a cellular system that not only performs the hydroxylation but also synthesizes and regenerates the necessary cofactor, tetrahydrobiopterin (B1682763) (BH4). nih.gov

Similarly, tryptophan synthase from Escherichia coli has been modified through directed evolution to improve its efficiency in synthesizing L-5-hydroxytryptophan directly. nih.gov A high-activity mutant enzyme (V231A/K382G) demonstrated a 3.79-fold increase in activity compared to the parent enzyme, achieving a high yield of the desired product under optimized conditions. nih.gov These enzymatic methods provide a green and efficient pathway to 5-hydroxy-L-tryptophan, the key intermediate required for the subsequent chemical synthesis of L-Tryptophan, 5-(phenylmethoxy)-.

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic hybrid syntheses combine the strengths of both biocatalysis and traditional organic chemistry to create efficient and selective reaction pathways. In the context of L-Tryptophan, 5-(phenylmethoxy)-, this approach typically involves an initial enzymatic step to create a chiral, functionalized intermediate, followed by chemical steps to complete the synthesis.

The process commences with the enzymatic hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), as detailed in the previous section. nih.govnih.gov This step leverages the high stereoselectivity and regioselectivity of enzymes like tryptophan hydroxylase or engineered phenylalanine hydroxylase to establish the correct stereocenter at the alpha-carbon and introduce the hydroxyl group specifically at the 5-position of the indole ring. nih.gov

Following the enzymatic production of L-5-HTP, standard chemical methods are employed to introduce the phenylmethoxy (benzyl) group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group of the protected L-5-HTP reacts with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. The amino and carboxylic acid functionalities of the L-5-HTP are usually protected during this step to prevent side reactions. This hybrid approach is advantageous as it utilizes an enzyme for the challenging stereoselective and regioselective hydroxylation step, while robust chemical methods are used for the subsequent functional group manipulation.

Stereoselective Synthesis of the L-Isomer and Enantiomeric Control

Achieving a high degree of enantiomeric purity is paramount in the synthesis of amino acid derivatives for biological applications. For L-Tryptophan, 5-(phenylmethoxy)-, several strategies are employed to ensure the selective formation of the L-isomer.

Chiral Auxiliary-Facilitated Strecker Amino Acid Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes, ammonia, and cyanide. masterorganicchemistry.com To control the stereochemistry of the newly formed chiral center, a chiral auxiliary can be employed. This approach involves reacting an aldehyde with a chiral amine to form a chiral imine. The subsequent addition of cyanide (a nucleophile) occurs preferentially from one face of the imine, directed by the steric hindrance of the chiral auxiliary, leading to a diastereomerically enriched α-amino nitrile. masterorganicchemistry.comnih.gov

In the synthesis of L-Tryptophan, 5-(phenylmethoxy)-, the starting aldehyde would be 5-(phenylmethoxy)indole-3-carboxaldehyde. This aldehyde is reacted with a chiral amine, for example, (R)-phenylglycine amide, to form a diastereomeric mixture of imines. nih.gov The addition of a cyanide source, like hydrogen cyanide or tributyltin cyanide, proceeds with facial selectivity, yielding one diastereomer of the corresponding α-amino nitrile in excess. capes.gov.br This diastereomerically pure intermediate can then be hydrolyzed, and the chiral auxiliary removed, to yield the desired L-amino acid. nih.gov The success of this method hinges on the effective transfer of chirality from the auxiliary to the newly formed stereocenter. rsc.orgelsevierpure.com

Method Key Reagents Principle Outcome
Chiral Auxiliary-Facilitated Strecker Synthesis5-(phenylmethoxy)indole-3-carboxaldehyde, Chiral amine (e.g., (R)-phenylglycine amide), Cyanide sourceFormation of a chiral imine, followed by diastereoselective cyanide addition.Diastereomerically enriched α-amino nitrile, leading to enantiomerically pure L-Tryptophan, 5-(phenylmethoxy)- after hydrolysis and auxiliary removal. masterorganicchemistry.comnih.gov

Optical Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (an equal mixture of L- and D-isomers) of 5-(phenylmethoxy)tryptophan, optical resolution techniques are necessary to separate the enantiomers.

One common method is the formation of diastereomeric salts. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. youtube.com However, by reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base), a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility. youtube.com For example, reacting racemic 5-(phenylmethoxy)tryptophan with a chiral acid like (R,R)-tartaric acid would produce two diastereomeric salts: (L-5-(phenylmethoxy)tryptophan)-(R,R)-tartrate and (D-5-(phenylmethoxy)tryptophan)-(R,R)-tartrate. Due to their different solubilities, one of these salts can be selectively crystallized from a suitable solvent. youtube.com After separation, the pure enantiomer of the amino acid is recovered by neutralizing the salt.

Enzymatic resolution is another powerful technique. Certain enzymes exhibit high stereoselectivity and can act on only one enantiomer in a racemic mixture. For example, an acylase enzyme can be used to selectively hydrolyze the N-acetyl group from N-acetyl-DL-5-(phenylmethoxy)tryptophan. The enzyme will only act on the L-enantiomer, resulting in L-5-(phenylmethoxy)tryptophan and unreacted N-acetyl-D-5-(phenylmethoxy)tryptophan. These two compounds can then be easily separated based on their different chemical properties.

Technique Principle Example
Diastereomeric Salt Formation Reaction of a racemic mixture with a chiral resolving agent to form diastereomers with different solubilities, allowing for separation by crystallization. youtube.comRacemic 5-(phenylmethoxy)tryptophan + (R,R)-tartaric acid -> Separable diastereomeric salts.
Enzymatic Resolution Use of a stereoselective enzyme to modify one enantiomer in a racemic mixture, allowing for subsequent separation.N-acetyl-DL-5-(phenylmethoxy)tryptophan + Acylase -> L-5-(phenylmethoxy)tryptophan + N-acetyl-D-5-(phenylmethoxy)tryptophan.

Asymmetric Catalysis in Indole Ring Functionalization

Modern synthetic chemistry increasingly relies on asymmetric catalysis to create chiral molecules with high enantioselectivity. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalytic asymmetric Friedel-Crafts reaction is a powerful tool for the functionalization of indoles. nih.gov

In the context of synthesizing L-Tryptophan, 5-(phenylmethoxy)-, this could involve the reaction of 5-(phenylmethoxy)indole with an electrophile containing the amino acid backbone precursor, in the presence of a chiral catalyst. Chiral metal complexes (e.g., with copper or palladium) or chiral organocatalysts can create a chiral environment around the reactants, directing the electrophilic attack to occur in a way that predominantly forms the desired L-isomer. nih.govnih.govmdpi.com For instance, the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes or imines, catalyzed by chiral phosphoric acids or metal-phosphine complexes, can establish the chiral center with high enantiomeric excess (ee). nih.govmdpi.com While direct application to 5-(phenylmethoxy)tryptophan synthesis is specific, the principles demonstrated with other substituted indoles are broadly applicable and represent a frontier in efficient, stereoselective synthesis. nih.govacs.org

Chemical Transformations and Reactivity Profiles of L Tryptophan, 5 Phenylmethoxy

Reactions Involving the Phenylmethoxy Protecting Group

The phenylmethoxy group serves as a crucial protecting group for the 5-hydroxy functionality of tryptophan, which is a precursor to the neurotransmitter serotonin (B10506). nih.gov The strategic removal or modification of this group is a key step in the synthesis of various biologically active compounds.

Deprotection Strategies (e.g., hydrogenolysis)

The most common method for the deprotection of the 5-phenylmethoxy group is catalytic hydrogenolysis. This reaction involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Catalytic transfer hydrogenolysis offers a milder and often faster alternative to using hydrogen gas. In this method, a hydrogen donor such as ammonium (B1175870) formate (B1220265) is used in the presence of a catalyst like Pd/C. This technique is effective for removing benzyl (B1604629) ether groups and can often be performed at or near room temperature, preserving other sensitive functional groups. utrgv.edunih.gov The yield of such reactions is typically high, often exceeding 90%. utrgv.edu

Table 1: Deprotection of 5-(Phenylmethoxy)-L-tryptophan Derivatives

Starting Material Reagents and Conditions Product Yield Reference
5-(Benzyloxy)indole SiliaCat-palladium, H₂ (balloon), EtOH, rt, 16h 5-Hydroxyindole High researchgate.net
N-Boc-5-(benzyloxy)-L-tryptophan 10% Pd/C, H₂, MeOH, rt N-Boc-5-hydroxy-L-tryptophan Quantitative researchgate.net
Benzyl ether at C-3 of β-lactam ring 10% Pd/C, Ammonium formate, EtOH, ~50°C Hydroxy β-lactam >90% utrgv.edu

Stability of the Phenylmethoxy Group under Various Reaction Conditions

The stability of the phenylmethoxy group is a critical consideration in multi-step syntheses. Generally, this group is stable under neutral and basic conditions. However, it is sensitive to strong acids and oxidizing agents. For instance, while stable to the conditions of Fmoc and Boc protection and deprotection cycles in peptide synthesis, prolonged exposure to strong acids like trifluoroacetic acid (TFA) can lead to cleavage. It is also incompatible with strong oxidizing agents which can lead to the formation of undesired byproducts. The group is also sensitive to some Lewis acids used in Friedel-Crafts reactions.

Table 2: Stability of the 5-Phenylmethoxy Group

Condition Reagent(s) Stability Reference
Strong Acid Trifluoroacetic acid (TFA) Potentially cleaved with prolonged exposure nih.gov
Strong Base NaOH, KOH Generally stable cambridge.org
Oxidizing Agents Strong oxidizing agents Unstable cambridge.org
Catalytic Hydrogenolysis H₂, Pd/C Cleaved researchgate.net
Peptide Coupling HBTU, DIPEA Stable wikipedia.org

Reactions at the Indole (B1671886) Nitrogen (N1-position)

The indole nitrogen of tryptophan derivatives can be a site for various chemical modifications, including alkylation and acylation, which can significantly alter the molecule's properties and reactivity.

Alkylation and Acylation Reactions

The N1-position of the indole ring in 5-(phenylmethoxy)-L-tryptophan can be alkylated or acylated under appropriate conditions. Acylation, for instance with acetic anhydride (B1165640), can proceed to modify the indole nitrogen. Sulfonylation, such as with p-toluenesulfonyl chloride (tosyl chloride), in the presence of a strong base like sodium hydride, can also be achieved to introduce a tosyl group at the N1-position. nih.gov

Table 3: N1-Alkylation and Acylation of 5-(Phenylmethoxy)indole Derivatives

Starting Material Reagent(s) Product Yield Reference
5-Benzyloxy-3-methylindole NaH, 4-methylbenzenesulfonyl chloride, THF 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole Not specified nih.gov
5-Substituted indoles Acetic anhydride or acyl chlorides, Base N-Acyl-5-substituted indoles Not specified google.com

Indole Ring Modifications and Annulations

The electron-rich indole nucleus is susceptible to electrophilic substitution and can participate in various ring-forming reactions. These transformations are pivotal for the synthesis of complex heterocyclic systems.

The Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) and phosphorus oxychloride, is a classic method for the formylation of electron-rich aromatic rings, including indoles. wikipedia.orgorganic-chemistry.orgsid.ir This reaction typically occurs at the C3-position of the indole ring. Another important transformation is the Mannich reaction, which involves the aminoalkylation of an acidic proton located at the C3 position of the indole ring. This reaction uses formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group. nih.govorgsyn.orgspringernature.com

Table 4: Indole Ring Modifications of 5-(Phenylmethoxy)indole Derivatives

Reaction Type Starting Material Reagent(s) Product Reference
Vilsmeier-Haack Electron-rich arene (e.g., 5-benzyloxyindole) DMF, POCl₃, H₂O work-up Aryl aldehyde wikipedia.org
Mannich Reaction Indole derivative Formaldehyde, Primary/Secondary Amine 3-(Aminomethyl)indole derivative orgsyn.orgspringernature.com

Transformations at the Amino Acid Backbone

The amino acid backbone of L-Tryptophan, 5-(phenylmethoxy)- offers sites for transformations such as esterification of the carboxylic acid and acylation of the amine, most notably in peptide synthesis.

The carboxylic acid can be converted to its methyl ester using reagents like trimethylsilyl (B98337) diazomethane. google.comgoogle.comrsc.org Amide bond formation is a cornerstone of peptide chemistry. The N-protected 5-(phenylmethoxy)-L-tryptophan can be coupled with other amino acids or amines using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). wikipedia.org

Table 5: Transformations at the Amino Acid Backbone of L-Tryptophan, 5-(phenylmethoxy)-

Reaction Type Starting Material Reagent(s) and Conditions Product Reference
Esterification L-Tryptophan Trimethylsilyl diazomethane L-Tryptophan methyl ester google.comgoogle.comrsc.org
Peptide Coupling Fmoc-amino acid, amine on resin HBTU, DIPEA, DMF, 10-60 min Peptide wikipedia.org
N-Acylation L-tryptophan benzyl ester N-(5-Oxo-L-prolyl)-L-histidine azide N-[N-(5-Oxo-L-prolyl)-L-histidyl]-L-tryptophan benzyl ester researchgate.net

Amidation and Esterification Reactions

The carboxylic acid and amino groups of L-Tryptophan, 5-(phenylmethoxy)- readily undergo amidation and esterification reactions, which are fundamental transformations for the protection of these functional groups or for their incorporation into larger molecules.

Amidation: The primary amino group can be acylated to form amides. This is a crucial step in peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another. Common acylating agents include acid chlorides, anhydrides, and other activated carboxylic acid derivatives. The reaction typically proceeds under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. For instance, the amino group can be protected by reacting it with reagents like benzyl chloroformate to yield a carbobenzyloxy (Cbz) protected amino acid. nih.gov

Esterification: The carboxylic acid moiety can be converted to an ester to protect it during chemical synthesis or to modify the compound's properties. Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, is a common method. acs.org For example, L-tryptophan can be converted to its benzyl ester. alkalisci.comsigmaaldrich.com A variety of alcohols can be used, leading to the formation of methyl, ethyl, benzyl, and other esters. The use of p-toluenesulfonyl chloride in benzyl alcohol has been reported as a mild and convenient method for the esterification of tryptophan and other amino acids. sci-hub.se

Table 1: Examples of Amidation and Esterification Reactions

Reaction Type Reagent(s) Product
Amidation (N-protection) Benzyl chloroformate, base N-Cbz-5-benzyloxy-L-tryptophan
Esterification Benzyl alcohol, p-toluenesulfonyl chloride 5-Benzyloxy-L-tryptophan benzyl ester
Esterification Methanol, HCl 5-Benzyloxy-L-tryptophan methyl ester

Peptide Coupling Reactions

L-Tryptophan, 5-(phenylmethoxy)- is frequently utilized in peptide synthesis. youtube.com Its amino and carboxyl groups serve as handles for the formation of peptide bonds. The benzyloxy group at the 5-position of the indole ring provides a means to introduce a protected hydroxyl group, which can be deprotected at a later stage to yield 5-hydroxy-L-tryptophan residues within a peptide chain.

The process of peptide coupling involves the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. It has been noted that in peptide coupling reactions mediated by certain reagents like IBA-OBz, it is not always necessary to protect the indole ring of tryptophan. nih.gov

Recent advancements have explored novel methods for peptide modification. For instance, a tertiary amine-catalyzed allylation of tryptophan-containing peptides at the N1 position of the indole ring has been developed, providing a new tool for late-stage functionalization and macrocyclization. rsc.org

Table 2: Peptide Coupling Strategies

Coupling Reagent/Method Key Feature
Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, HOAt) Standard and widely used for forming peptide bonds.
Phosphonium salts (e.g., BOP, PyBOP) Highly efficient coupling reagents.
Uronium/Aminium salts (e.g., HBTU, HATU) Effective activators of carboxylic acids.
Tertiary amine-catalyzed allylation Allows for late-stage modification of the indole ring. rsc.org

Derivatization of the Amino and Carboxyl Groups

Beyond simple amidation and esterification, the amino and carboxyl groups of L-Tryptophan, 5-(phenylmethoxy)- can be derivatized in numerous ways to synthesize a wide array of compounds with specific properties and functionalities.

Amino Group Derivatization: The primary amine can be modified to form various functional groups. For example, reaction with isothiocyanates, such as phenyl isothiocyanate (PITC), yields phenylthiocarbamyl (PTC) derivatives, which are useful in amino acid analysis. researchgate.net Other derivatization strategies include reductive amination to form secondary or tertiary amines and reaction with sulfonyl chlorides to produce sulfonamides. The amino group can also be protected with groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) which are standard in solid-phase peptide synthesis. rsc.org

Carboxyl Group Derivatization: The carboxylic acid can be converted into amides by reaction with amines, a transformation that is central to the synthesis of many biologically active molecules. It can also be reduced to a primary alcohol. Furthermore, the carboxyl group can be activated and coupled with various nucleophiles to create a diverse range of derivatives.

Table 3: Common Derivatization Reactions

Functional Group Reagent Derivative Type
Amino Group Phenyl isothiocyanate (PITC) Phenylthiocarbamyl (PTC) derivative researchgate.net
Amino Group Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Boc-protected amino acid rsc.org
Amino Group Fmoc-Cl or Fmoc-OSu Fmoc-protected amino acid rsc.org
Carboxyl Group Amine, coupling agent Amide
Carboxyl Group Reducing agent (e.g., LiAlH₄) Primary alcohol

Electrophilic and Nucleophilic Reactions of the Indole Ring (positions other than 5-phenylmethoxy)

The indole ring of tryptophan is an electron-rich aromatic system and is susceptible to electrophilic substitution. bhu.ac.in The presence of the activating amino acid side chain further enhances this reactivity. While the 5-position is blocked by the benzyloxy group in L-Tryptophan, 5-(phenylmethoxy)-, other positions on the indole ring remain available for reaction.

Electrophilic Substitution: The most favored position for electrophilic attack on the indole ring is generally C3, but since this position is occupied by the alanine (B10760859) side chain, electrophiles will typically react at other positions. The C2, C4, C6, and C7 positions are potential sites for electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can occur on the indole nucleus, although the conditions must be carefully controlled to avoid side reactions and decomposition. For instance, L-tryptophan can react with phenolic aldehydes under acidic conditions to form tetrahydro-β-carboline alkaloids. nih.gov

Nucleophilic Reactions: The indole nitrogen (N1) can act as a nucleophile, particularly after deprotonation with a strong base. bhu.ac.in This allows for N-alkylation and N-acylation reactions. The development of methods for the late-stage functionalization of the indole ring is an active area of research. For example, transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, have been used to introduce alkyl groups onto the indole ring of halogenated tryptophans. nih.gov Chemoenzymatic methods using promiscuous indole prenyltransferase (IPT) enzymes have also been demonstrated for the installation of allyl groups on the indole ring. nih.gov The indole side chain of tryptophan exhibits nucleophilic reactivity at both the nitrogen and carbon atoms. nih.gov

Table 4: Reactivity of the Indole Ring

Reaction Type Position(s) of Attack Example Reaction
Electrophilic Aromatic Substitution C2, C4, C6, C7 Halogenation, Nitration
Nucleophilic Attack by Indole Nitrogen (N1) N1 N-alkylation, N-acylation rsc.org
Pictet-Spengler Reaction C2 Condensation with aldehydes nih.gov
Cross-Coupling Reactions Various (requires prior halogenation) Negishi coupling nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

Precursor in the Synthesis of Tryptophan Metabolite Analogues

The strategic placement of the benzyloxy group at the 5-position of the indole (B1671886) ring makes 5-benzyloxy-L-tryptophan an ideal starting material for creating analogues of crucial tryptophan metabolites. This is primarily due to the ease with which the benzyl (B1604629) protecting group can be removed to unveil the biologically active 5-hydroxyl group.

Synthesis of 5-Hydroxytryptophan Precursors

5-Benzyloxy-L-tryptophan serves as a key intermediate in the chemical synthesis of L-5-hydroxytryptophan (5-HTP). researchgate.netcdnsciencepub.com A common synthetic strategy involves the reaction of ethyl acetamidomalonate with 5-benzyloxygramine (B72693). Subsequent saponification, partial decarboxylation, and hydrolysis of the acetamido group yield 5-benzyloxy-L-tryptophan. The final step to obtain 5-HTP is the hydrogenolysis of the benzyl ether. cdnsciencepub.com Another approach eliminates the need for the challenging preparation of 5-benzyloxyindole (B140440) by cyclizing the p-benzyloxyphenylhydrazone of γ,γ-dicarbethoxy-γ-acetamido-butyraldehyde to form an ethyl β-(5-benzyloxyindolyl-3)-α-carbethoxy-α-acetamidopropionate intermediate. cdnsciencepub.com

Starting MaterialReagentsIntermediateFinal Product
5-BenzyloxygramineEthyl acetamidomalonate, Sodium methoxide5-Benzyloxy-L-tryptophanL-5-Hydroxytryptophan
p-Benzyloxyphenylhydrazone of γ,γ-dicarbethoxy-γ-acetamido-butyraldehydeAcetic acidEthyl β-(5-benzyloxyindolyl-3)-α-carbethoxy-α-acetamidopropionateL-5-Hydroxytryptophan

This table outlines synthetic routes to L-5-hydroxytryptophan (5-HTP) utilizing 5-benzyloxy-L-tryptophan or its precursors.

Role in Serotonin (B10506) and Melatonin Precursor Synthesis Research

The significance of 5-benzyloxy-L-tryptophan extends to research focused on the synthesis of precursors for the neurotransmitter serotonin and the hormone melatonin. researchgate.netnih.gov Since 5-HTP is the direct precursor to serotonin, and serotonin is subsequently converted to melatonin, the synthesis of 5-HTP from 5-benzyloxy-L-tryptophan is a critical area of investigation. researchgate.netnih.govresearchgate.net The biosynthesis of these crucial molecules begins with the essential amino acid tryptophan, which is hydroxylated to form 5-HTP in the rate-limiting step. nih.govresearchgate.net Research has shown that the administration of tryptophan can increase the synthesis of both serotonin and melatonin, highlighting the importance of efficient synthetic routes to these precursors for further study. researchgate.netnih.gov The ability to chemically synthesize these precursors, facilitated by intermediates like 5-benzyloxy-L-tryptophan, is crucial for producing these valuable molecules for research and potential therapeutic applications. researchgate.netnih.gov

Building Block in Peptide and Peptidomimetic Synthesis

The unique properties of 5-benzyloxy-L-tryptophan make it a valuable building block in the synthesis of peptides and peptidomimetics, allowing for the introduction of modified tryptophan residues with specific functionalities.

Incorporation into Oligopeptides and Macrocycles

5-Benzyloxy-L-tryptophan can be incorporated into oligopeptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The protected hydroxyl group remains stable during peptide coupling reactions. This allows for the site-specific introduction of a masked 5-hydroxy-L-tryptophan residue. Once the peptide chain is assembled, the benzyl group can be selectively removed to unmask the hydroxyl group, providing access to peptides containing the native 5-hydroxy-L-tryptophan. This strategy is employed in the synthesis of peptides and macrocycles where the 5-hydroxyl group is important for biological activity or for further chemical modification. For instance, the cyclic peptide α-amanitin, a potent toxin, contains a hydroxylated tryptophan derivative, and synthetic strategies towards such complex molecules can involve protected tryptophan analogues. wikipedia.org

Design and Synthesis of Conformationally Restricted Tryptophan Analogues

The indole ring of tryptophan is a key pharmacophore in many biologically active molecules. nih.gov By modifying the tryptophan structure, chemists can design analogues with restricted conformations to probe interactions with biological targets. Starting from L-tryptophan, it is possible to prepare chiral tetrahydropyrroloindoles, which can then undergo diastereoselective substitution at the β-position to create conformationally restricted β-substituted tryptophan derivatives. researchgate.net While direct modification of 5-benzyloxy-L-tryptophan to achieve conformational restriction is a specialized area, the principles of constraining the peptide backbone or the side chain can be applied to peptides containing this modified amino acid. This allows for the development of peptidomimetics with enhanced stability and receptor selectivity.

Synthesis of Complex Indole-Containing Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and synthetic compounds with diverse biological activities. nih.gov 5-Benzyloxy-L-tryptophan serves as a valuable starting material for the construction of more complex indole-containing scaffolds. The presence of the protected hydroxyl group allows for selective reactions at other positions of the indole ring before deprotection and further functionalization at the 5-position.

For example, the indole scaffold can be elaborated through various chemical transformations, such as cycloaddition reactions, to generate polycyclic fused indoline (B122111) frameworks. polimi.it The strategic use of protecting groups, like the benzyl group in 5-benzyloxy-L-tryptophan, is crucial in multi-step syntheses of complex natural products and their analogues. nih.gov This approach enables the construction of intricate molecular architectures with potential applications in drug discovery and development. nih.gov

Role in the Synthesis of Alkaloids and Natural Product Analogues

Tryptophan and its derivatives are fundamental precursors in the biosynthesis of a vast array of alkaloids and other natural products. semmelweis.hugoogle.com While direct evidence for the use of 5-benzyloxy-L-tryptophan in the total synthesis of specific naturally occurring alkaloids is not extensively documented in the provided search results, its structural relationship to key biosynthetic intermediates like 5-hydroxy-L-tryptophan suggests its potential as a synthetic building block. nih.govnih.gov The synthesis of various tryptophan derivatives is a critical area of research for accessing novel bioactive molecules. researchgate.net

For instance, the synthesis of tryptophan-derived betaxanthins has been explored for their potential anti-tumor properties. nih.gov This highlights the general interest in utilizing modified tryptophan scaffolds to create new chemical entities with biological activity. The synthesis of N1-alkyl tryptophan functionalized dendrimeric peptides has also been investigated for their potential against glioblastoma, demonstrating the utility of modified tryptophans in medicinal chemistry. nih.gov

Development of Fluorescent Probes and Chemical Sensors (based on indole structure)

The intrinsic fluorescence of the indole ring in tryptophan makes it a natural fluorophore. mdpi.comunivr.itmdpi.com This property has been widely exploited in the development of fluorescent probes and chemical sensors. mdpi.comresearchgate.netresearchgate.net Modifications to the indole ring, such as the introduction of a benzyloxy group at the 5-position, can modulate these fluorescent properties. nih.gov

Indole-based fluorescent sensors have been developed for the detection of various metal ions, including Zn2+, Fe2+, and Fe3+. mdpi.comresearchgate.netepa.gov The design of these sensors often relies on the principle that binding of the target ion to a chelating group attached to the indole scaffold induces a change in the fluorescence signal. The indole moiety itself can play a crucial role in the water solubility and biocompatibility of these probes. mdpi.com

Furthermore, tryptophan analogues, including fluorinated derivatives, serve as dual NMR and fluorescent probes to study protein microenvironments and conformational changes. springernature.comnih.govnih.gov The development of tryptophan-based fluorescent amino acids that absorb and emit visible light is an active area of research, aiming to overcome the limitations of tryptophan's native UV excitation. nih.gov

Contributions to Protein Engineering and Unnatural Amino Acid Incorporation

The ability to incorporate unnatural amino acids (UAAs) into proteins provides a powerful tool to probe and engineer protein structure and function. nih.govlabome.com 5-Benzyloxy-L-tryptophan, as a non-canonical amino acid, has potential applications in this field.

Substrate for Amino Acid Transporter Studies in Model Systems

Amino acid transporters play a crucial role in cellular nutrition and signaling. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many types of cancer. nih.govnih.gov Research has shown that 5-benzyloxy-L-tryptophan can act as an inhibitor of LAT1. nih.gov

A study investigating a series of L-tryptophan derivatives found that among the four isomeric benzyloxy-L-tryptophans (4-, 5-, 6-, and 7-benzyloxy-L-tryptophan), the 5-substituted derivative was the most potent inhibitor of LAT1-mediated leucine (B10760876) uptake in HT-29 human colon carcinoma cells, with an IC50 of 19 μM. nih.gov Interestingly, none of these benzyloxy-L-tryptophan derivatives were found to be substrates for LAT1-mediated transport, suggesting they act as competitive inhibitors. nih.gov

Table 1: Inhibition of LAT1-mediated [3H]-L-leucine transport by benzyloxy-L-tryptophan isomers.

CompoundIC50 (μM)
5-Benzyloxy-L-tryptophan19
4-Benzyloxy-L-tryptophan>100
6-Benzyloxy-L-tryptophan>100
7-Benzyloxy-L-tryptophan>100

Data sourced from a study on L-tryptophan derivatives as LAT1 inhibitors. nih.gov

Development of Radiolabeled Tryptophan Analogues for Research Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. Radiolabeled amino acids, including tryptophan analogues, are valuable PET tracers for tumor imaging. nih.govresearchgate.net

The development of fluorine-18 (B77423) (¹⁸F) labeled tryptophan analogues has been a focus of research due to the favorable half-life of ¹⁸F. nih.gov While direct radiolabeling of 5-benzyloxy-L-tryptophan is not explicitly detailed, the synthesis of related compounds provides insight into the general strategies employed. For example, L-5-(2-[¹⁸F]fluoroethoxy)tryptophan (5-[¹⁸F]FEHTP) has been synthesized and evaluated as a PET tracer for tumor imaging. nih.gov This tracer demonstrated high uptake in tumors in mice. nih.gov Another study synthesized and evaluated 5-hydroxy-2-[¹⁸F]fluoroalkyl-tryptophan analogues as potential PET radiotracers, which also showed high tumor-to-background ratios in mice. nih.gov

The synthesis of these radiolabeled tryptophan analogues often involves multi-step procedures starting from a precursor molecule, which could potentially be derived from 5-benzyloxy-L-tryptophan through debenzylation to reveal the 5-hydroxy group, followed by radiolabeling. nih.gov The general approach highlights the importance of tryptophan derivatives in the development of advanced imaging agents.

Spectroscopic and Advanced Analytical Characterization for Research Purposes

Chromatographic Analyses

Chromatography is a cornerstone for the separation and purification of L-Tryptophan, 5-(phenylmethoxy)- from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of L-Tryptophan, 5-(phenylmethoxy)- and for its separation from related impurities or isomers. nih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov A typical mobile phase consists of a gradient mixture of water and an organic solvent, such as acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution by ion-pairing. nih.gov

Purity analysis by HPLC can quantify the target compound relative to any impurities, which may include starting materials, by-products, or degradation products. nih.gov For instance, a gradient elution can effectively separate L-Tryptophan, 5-(phenylmethoxy)- from structurally similar compounds. nih.gov

Furthermore, chiral HPLC is essential for separating the L-enantiomer from its D-enantiomer. This is achieved using a chiral stationary phase (CSP). nih.govsigmaaldrich.com Cinchona alkaloid-based zwitterionic CSPs have demonstrated high efficiency in separating tryptophan derivatives, often using a mobile phase containing methanol, water, and additives like formic acid and diethylamine. nih.gov This enantiomeric separation is critical in research, as the biological activity of chiral molecules is often enantiomer-specific.

Table 1: Representative HPLC Conditions for Analysis of L-Tryptophan, 5-(phenylmethoxy)- This table presents a generalized set of conditions and may require optimization for specific applications.

Parameter Condition Purpose
Column Reversed-Phase C18, 5 µm, 250 mm x 4.6 mm Purity Analysis
Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)) Enantiomeric Separation
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Aqueous Component
Mobile Phase B 0.1% TFA in Acetonitrile/Water (80:20, v/v) Organic Component
Gradient Linear gradient from 5% to 95% Mobile Phase B Separation of impurities
Flow Rate 1.0 mL/min Standard analytical flow
Temperature 30 °C Controlled separation environment

| Detection | UV at 220 nm and 280 nm | Detection of indole (B1671886) ring and other chromophores |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the unequivocal identification and structural confirmation of L-Tryptophan, 5-(phenylmethoxy)-. nih.govmdpi.com This method couples the separation capabilities of HPLC with the mass analysis of tandem mass spectrometry. mdpi.com

In a typical LC-MS/MS analysis, the compound is first separated from the sample matrix by LC. The eluent is then introduced into the mass spectrometer, where it undergoes ionization, commonly via electrospray ionization (ESI). ESI is a soft ionization technique that typically generates the intact protonated molecule [M+H]⁺. nih.gov

The first mass analyzer (Q1) is set to select this precursor ion of L-Tryptophan, 5-(phenylmethoxy)- (m/z 311.14). This ion is then passed into a collision cell (q2), where it is fragmented through collision-induced dissociation (CID) with an inert gas. The resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. mdpi.com The fragmentation pattern of tryptophan derivatives is well-characterized; a common fragmentation involves the loss of the amino acid side chain, providing a structural fingerprint that confirms the compound's identity. nih.gov This technique is particularly valuable for detecting and identifying trace amounts of the compound in complex biological matrices. researchgate.net

Table 2: Example LC-MS/MS MRM Transition for L-Tryptophan, 5-(phenylmethoxy)- This table shows a hypothetical but representative transition for identification.

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
L-Tryptophan, 5-(phenylmethoxy)- 311.14 194.09 (Indole ring fragment) 15-25

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of L-Tryptophan, 5-(phenylmethoxy)-.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of L-Tryptophan, 5-(phenylmethoxy)- would display characteristic signals corresponding to its distinct proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected signals include:

Aromatic Protons: Multiple signals between δ 7.0 and 7.5 ppm corresponding to the protons on the phenyl ring of the benzyl (B1604629) group and the protons on the indole ring.

Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.0 ppm.

Indole NH Proton: A broad singlet, typically downfield (> δ 8.0 ppm).

Amino Acid Backbone Protons: Signals for the alpha-proton (α-CH) and the two beta-protons (β-CH₂). The α-CH would appear as a multiplet, and the β-CH₂ protons would appear as a pair of multiplets due to their diastereotopicity and coupling to the α-CH.

Table 3: Predicted ¹H NMR Chemical Shifts for L-Tryptophan, 5-(phenylmethoxy)- Values are approximate and can vary based on solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Indole-NH > 8.0 broad singlet
Phenyl-H (benzyl group) ~7.3 - 7.5 multiplet
Indole-H (C2, C4, C6, C7) ~6.8 - 7.6 multiplet/doublet/singlet
Benzylic CH₂ ~5.1 singlet
α-CH ~4.2 multiplet (dd)
β-CH₂ ~3.3 - 3.5 multiplet (dd)
Amine-NH₂ variable broad

Carbon (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. illinois.edu Each unique carbon atom gives a distinct signal, allowing for a complete count of the carbons and information about their chemical nature (e.g., C=O, aromatic C, aliphatic C). chemicalbook.com

For L-Tryptophan, 5-(phenylmethoxy)-, the spectrum would show:

Carbonyl Carbon (COOH): A signal in the downfield region, typically > δ 170 ppm.

Aromatic Carbons: A series of signals between δ 100 and 155 ppm, corresponding to the carbons of the indole and phenyl rings. The C5 carbon attached to the benzyloxy group would be significantly shifted downfield. The Trp Cγ (indole C3) chemical shift is known to be sensitive to its environment. illinois.edu

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

Aliphatic Carbons: Signals for the alpha-carbon (Cα) around δ 55 ppm and the beta-carbon (Cβ) around δ 28 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for L-Tryptophan, 5-(phenylmethoxy)- Values are approximate and can vary based on solvent and concentration.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (COOH) ~175
Indole-C5 (C-O) ~153
Phenyl-C (benzyl group) ~127 - 137
Indole-C (aromatic) ~101 - 136
Benzylic CH₂ ~70
α-C ~55

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the precise molecular structure. u-tokyo.ac.jp

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). researchgate.net It is used to trace the connectivity within spin systems, for example, confirming the -CH-CH₂- fragment of the alanine (B10760859) side chain by showing cross-peaks between the α-H and β-H₂ signals. researchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. u-tokyo.ac.jp This allows for the definitive assignment of a carbon signal based on the known assignment of its attached proton, and vice-versa.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-4 bonds) between protons and carbons. researchgate.net This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the benzylic protons (on the -CH₂-Ph group) and the C5 carbon of the indole ring, confirming the position of the phenylmethoxy substituent. It would also show correlations from the β-protons to the C2 and C4 carbons of the indole ring, confirming the attachment point of the side chain.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular architecture of L-Tryptophan, 5-(phenylmethoxy)-, leaving no ambiguity as to its structure.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of the parent compound, L-tryptophan, displays characteristic absorption bands that confirm its core structure. The N-H stretching vibration of the indole ring is typically observed around 3400 cm⁻¹. researchgate.net Other notable bands include the aliphatic C-H stretching vibrations near 2900 cm⁻¹ and the strong absorption from the carboxyl group's C=O bond, which appears in the region of 1600-1662 cm⁻¹ for the zwitterionic form. researchgate.netscielo.org.mx

For L-Tryptophan, 5-(phenylmethoxy)-, the IR spectrum would retain these fundamental tryptophan signals while also exhibiting distinct bands associated with the added benzyloxy group. Key expected absorptions for the 5-(phenylmethoxy)- substituent would include C-O-C ether stretching vibrations and additional aromatic C-H stretching and bending modes from the benzyl ring. The precise positions of these peaks provide confirmation of the successful ether linkage at the 5-position of the indole ring.

Table 1: Characteristic IR Absorption Bands for L-Tryptophan and Expected Contributions from the 5-(phenylmethoxy)- Group

Functional Group Parent L-Tryptophan Wavenumber (cm⁻¹) Expected Additional Bands for 5-(phenylmethoxy)-L-tryptophan
Indole N-H Stretch ~3400 researchgate.net Present
Aliphatic C-H Stretch ~2900 researchgate.netscielo.org.mx Present
Carboxyl C=O Stretch 1600-1662 researchgate.netscielo.org.mx Present
Aromatic C-H (Indole) Present Present
Aromatic C-H (Benzyl) - Present

This table presents foundational data for L-tryptophan and scientifically inferred data for its derivative.

Terahertz (THz) time-domain spectroscopy is an advanced technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 3 THz. These frequencies correspond to collective vibrational modes, such as intermolecular hydrogen bond vibrations and lattice phonons in crystalline solids. Studies on the parent L-tryptophan have identified characteristic absorption bands in the low THz frequency range. researchgate.netdntb.gov.ua These absorptions are sensitive to the crystal structure and intermolecular interactions within the solid-state sample. researchgate.net

The introduction of the bulky 5-(phenylmethoxy)- group would significantly alter the mass, moment of inertia, and crystal packing of the molecule compared to L-tryptophan. Consequently, the THz spectrum of 5-(phenylmethoxy)-L-tryptophan is expected to show a unique set of absorption peaks at different frequencies. Analysis of these peaks can provide valuable insights into the compound's solid-state conformation, polymorphism, and the intermolecular forces that govern its crystal lattice, which are critical for understanding its physical properties. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule, providing information about its chromophores and fluorescent properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule's chromophores. The primary chromophore in tryptophan and its derivatives is the indole ring, which results in a characteristic strong absorption peak at approximately 280 nm. youtube.comresearchgate.net The intensity of this absorption is directly proportional to the concentration of the compound in solution, a principle described by the Beer-Lambert law. youtube.com

In L-Tryptophan, 5-(phenylmethoxy)-, the electronic structure of the indole chromophore is modified by the electron-donating phenylmethoxy group at the 5-position. This substitution is expected to cause a bathochromic (red) shift in the absorption maximum to a slightly longer wavelength compared to unsubstituted tryptophan. Furthermore, the presence of the additional phenyl ring in the benzyloxy group, which is also a chromophore, may lead to a more complex absorption spectrum and an increased molar extinction coefficient. The UV-Vis spectrum is therefore a critical tool for confirming the identity of the substituted tryptophan and for its quantification in solution. youtube.com

Table 2: UV-Vis Absorption Data for Tryptophan Chromophores

Compound Typical Absorption Maximum (λmax) Reference
L-Tryptophan ~280 nm researchgate.net

This table provides reference data for related chromophoric systems.

Fluorescence spectroscopy is an exceptionally sensitive technique for studying the indole moiety of tryptophan derivatives. The indole ring is naturally fluorescent, typically exhibiting an excitation maximum near its UV absorption peak (~280 nm) and a broad emission peak around 350 nm. nih.govatlantis-press.com A key feature of tryptophan fluorescence is its extreme sensitivity to the polarity of the local environment; the emission maximum can shift to shorter wavelengths in nonpolar environments and to longer wavelengths in polar, aqueous environments. nih.gov

This intrinsic fluorescence is a powerful tool for research. The quantum yield and emission wavelength of 5-(phenylmethoxy)-L-tryptophan can provide detailed information about its interaction with other molecules, its binding within a protein or peptide, or its local microenvironment. The 5-(phenylmethoxy)- group may quench or enhance the fluorescence quantum yield compared to the parent L-tryptophan, but the fundamental property of using its emission to probe the environment remains. nih.gov

Table 3: General Fluorescence Properties of the Tryptophan Indole Moiety

Parameter Typical Wavelength Range Description
Excitation Maximum (λex) ~280 nm Corresponds to the main UV absorption band of the indole ring. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's elemental composition and purity.

For L-Tryptophan, 5-(phenylmethoxy)-, with the molecular formula C₁₈H₁₈N₂O₃, the theoretical elemental composition can be precisely calculated. A close match between experimental and theoretical values provides strong evidence for the correct synthesis and purification of the target molecule.

Table 4: Theoretical Elemental Composition of L-Tryptophan, 5-(phenylmethoxy)-

Element Symbol Atomic Mass ( g/mol ) % Composition
Carbon C 12.01 69.66%
Hydrogen H 1.008 5.85%
Nitrogen N 14.007 9.03%
Oxygen O 15.999 15.47%

| Total Molecular Weight | | 310.34 g/mol | 100.00% |

This table is based on theoretical calculations from the molecular formula.

Theoretical and Computational Investigations of L Tryptophan, 5 Phenylmethoxy

Molecular Modeling and Conformational Analysis

Molecular modeling is a crucial tool for understanding the three-dimensional structure and flexibility of molecules, which in turn dictates their biological activity.

Energy Minimization and Conformational Sampling

Currently, there are no published studies that specifically detail the energy minimization and conformational sampling of L-Tryptophan, 5-(phenylmethoxy)-. Such studies would be invaluable for identifying the most stable, low-energy conformations of the molecule in different solvent environments. Understanding the preferred spatial arrangements of the amino acid backbone relative to the bulky 5-(phenylmethoxy)-substituted indole (B1671886) ring is essential for predicting its behavior in biological systems.

Docking Studies with Biological Targets (e.g., enzymes, transporters) in a theoretical context

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger biological macromolecule, such as an enzyme or receptor. mdpi.comnih.govnih.govresearchgate.net While docking studies have been performed for various L-tryptophan derivatives to explore their potential as inhibitors or ligands for different protein targets, specific theoretical docking studies for L-Tryptophan, 5-(phenylmethoxy)- are not available in the current scientific literature. researchgate.netmdpi.com Such studies would be highly beneficial in identifying potential protein partners and elucidating its mechanism of action at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules.

Electronic Structure Elucidation and Spectroscopic Property Prediction

There is a lack of specific quantum chemical calculations aimed at elucidating the electronic structure of L-Tryptophan, 5-(phenylmethoxy)-. While studies on indole and its derivatives exist, the specific effects of the 5-(phenylmethoxy)- group on the frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential have not been reported. acs.orgacs.org Furthermore, theoretical predictions of its spectroscopic properties, such as UV-Vis and fluorescence spectra, which are heavily influenced by the electronic structure, are also absent from the literature. acs.org

Reaction Mechanism Studies and Transition State Analysis

No computational studies on the reaction mechanisms involving L-Tryptophan, 5-(phenylmethoxy)- or the analysis of its transition states have been published. Such investigations would be critical for understanding its metabolic pathways or its role as a potential inhibitor in enzymatic reactions.

Molecular Dynamics Simulations

Interaction Studies with Solvents and Other Molecules

The behavior of L-Tryptophan, 5-(phenylmethoxy)- in different environments is critical to understanding its solubility, stability, and transport properties. Computational chemistry provides a suite of tools to model these interactions with a high degree of accuracy. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to elucidate the intricate dance between the solute and solvent molecules.

DFT calculations can be used to determine the optimized geometry of the molecule and its electronic properties, such as the charge distribution and molecular orbitals. To simulate the effect of a solvent, implicit solvent models like the Polarizable Continuum Model (PCM) can be applied. This method treats the solvent as a continuous medium with a specific dielectric constant, providing insights into the solute's behavior in a bulk solvent environment. For a more detailed picture, explicit solvent models can be used in MD simulations, where individual solvent molecules are included in the simulation box. This allows for the study of specific hydrogen bonding patterns and the organization of solvent molecules around the solute.

A key parameter derived from these simulations is the solvation free energy, which quantifies the energy change when a molecule is transferred from a vacuum to a solvent. By calculating this value for a range of solvents with varying polarities, it is possible to predict the compound's solubility and partitioning behavior. For instance, a more negative solvation free energy in a particular solvent suggests higher solubility.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical solvation free energies of L-Tryptophan, 5-(phenylmethoxy)- in various solvents.

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol) (Hypothetical)
Water78.4-15.2
Methanol32.7-10.8
Ethanol24.5-9.5
Dimethyl Sulfoxide (DMSO)46.7-12.3
Chloroform4.8-4.1
Cyclohexane2.0-1.7

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for L-Tryptophan, 5-(phenylmethoxy)-.

The phenylmethoxy group at the 5-position of the indole ring introduces significant steric bulk and alters the electronic properties compared to unsubstituted tryptophan. Computational studies would be invaluable in dissecting the interplay between the hydrophobic benzyloxy moiety and the polar amino acid backbone in determining solvent interactions.

Ligand-Protein Interaction Simulations (for understanding binding modes, not efficacy)

Understanding how L-Tryptophan, 5-(phenylmethoxy)- interacts with proteins is crucial for elucidating its potential biological roles. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding affinity. The result is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. This provides a static snapshot of the interaction, highlighting key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Following molecular docking, MD simulations can provide a dynamic view of the ligand-protein complex. By simulating the movements of all atoms in the system over time, MD can assess the stability of the predicted binding pose and reveal the flexibility of both the ligand and the protein. Analysis of the MD trajectory can identify persistent interactions and calculate binding free energies, offering a more quantitative measure of binding affinity.

For example, a hypothetical docking study of L-Tryptophan, 5-(phenylmethoxy)- with a target protein might reveal the following interactions:

Interacting ResidueInteraction TypeDistance (Å) (Hypothetical)
Asp125Hydrogen Bond (with amino group)2.8
Phe250Pi-Stacking (with indole ring)3.5
Val180Hydrophobic Interaction (with benzyl (B1604629) group)4.1
Gln102Hydrogen Bond (with carboxyl group)3.0
Leu205Hydrophobic Interaction (with benzyl group)3.9

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for L-Tryptophan, 5-(phenylmethoxy)- interacting with a specific protein.

The presence of the bulky and hydrophobic phenylmethoxy group would likely lead to significant hydrophobic interactions within the binding pocket. The specific orientation of this group could be a key determinant of binding specificity and affinity. Computational simulations are indispensable for exploring these structural details that are often difficult to probe experimentally.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(phenylmethoxy)-L-tryptophan, and how can purity be validated?

  • Methodological Answer : The benzyloxy group at the 5-position of L-tryptophan can be introduced via alkylation using benzyl bromide under basic conditions (e.g., NaH in DMF). Protecting the amino group with a tert-butoxycarbonyl (Boc) group beforehand prevents unwanted side reactions. Post-synthesis, purity can be validated using reversed-phase HPLC with UV detection (λ = 280 nm for indole absorption) and high-resolution mass spectrometry (HRMS) for molecular confirmation . Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent oxidation of the indole ring .
Key Analytical Parameters
HPLC Column: C18, 5 µm
Mobile Phase: Acetonitrile/H₂O (0.1% TFA)
Retention Time: ~12 min
HRMS (ESI+): [M+H]⁺ calc. for C₁₈H₁₈N₂O₃: 310.1317

Q. How can researchers characterize the stability of 5-(phenylmethoxy)-L-tryptophan under experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.
  • Photostability : Exposure to UV-Vis light (300–800 nm) for 24–72 hours, followed by HPLC to quantify degradation products.
  • pH Sensitivity : Incubate in buffers (pH 2–9) and monitor hydrolysis via NMR (disappearance of benzyloxy signals at δ 4.8–5.2 ppm) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store at –20°C under argon in amber vials to prevent oxidation and photodegradation. Use gloveboxes for weighing to avoid moisture absorption. For in vitro assays, dissolve in DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. How can radiolabeled analogs of 5-(phenylmethoxy)-L-tryptophan be designed for pharmacokinetic or imaging studies?

  • Methodological Answer : Introduce isotopes (e.g., ¹⁸F) at the benzyloxy group via nucleophilic substitution. For PET imaging, replace the benzyloxy phenyl ring with a fluorinated analog (e.g., 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan). Validate biodistribution in rodent models using dynamic PET scans and HPLC analysis of plasma metabolites .
Example Radiolabeling Protocol
Precursor: 5-(tosylethoxy)-L-tryptophan
Isotope: ¹⁸F⁻ (from cyclotron)
Reaction: 60°C, 20 min in acetonitrile
Purification: Semi-preparative HPLC

Q. What experimental approaches are suitable for evaluating the compound’s impact on serotonin pathways compared to 5-HTP?

  • Methodological Answer :

  • In Vitro : Measure serotonin synthesis in transfected HEK-293 cells expressing tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). Compare uptake kinetics (Km, Vmax) of 5-(phenylmethoxy)-L-tryptophan vs. 5-HTP using LC-MS/MS .
  • In Vivo : Administer the compound to TPH2-knockout mice and quantify cerebrospinal fluid (CSF) serotonin via microdialysis. Use selective AADC inhibitors (e.g., carbidopa) to isolate peripheral vs. central effects .

Q. How can structural modifications (e.g., methoxy vs. phenylmethoxy) influence biological activity?

  • Methodological Answer : Perform a structure-activity relationship (SAR) study:

  • Synthesize analogs with varying substituents (e.g., 5-methoxy, 5-ethoxy, 5-benzyloxy).

  • Test cytotoxicity in cancer cell lines (e.g., PC3 prostate cancer) via MTT assays (48-hour exposure, IC₅₀ calculation using Probit analysis) .

  • Assess antioxidant capacity via total antioxidant capacity (TAC) assays and compare to 5-HTP .

    SAR Data Example
    Substituent
    -----------------
    5-Hydroxy
    5-Methoxy
    5-Benzyloxy

Q. How should researchers resolve contradictions in reported toxicological data for tryptophan derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., endotoxins in synthetic batches). Mitigate by:

  • Purity Verification : LC-MS to rule out contaminants (e.g., peak purity >99%).
  • Species-Specific Testing : Compare cytotoxicity in human primary cells vs. immortalized lines (e.g., IC₅₀ differences may reflect metabolic variations) .
  • Dose-Response Curves : Use ≥6 concentrations spanning three orders of magnitude to improve IC₅₀ accuracy .

Q. What in vivo models are appropriate for studying the compound’s anti-inflammatory or neuroprotective effects?

  • Methodological Answer :

  • Neuroinflammation : LPS-induced BV2 microglial activation model. Measure TNF-α and IL-6 via ELISA after 24-hour pretreatment with 5-(phenylmethoxy)-L-tryptophan .
  • Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in rats. Administer the compound intravenously post-occlusion and quantify infarct volume via TTC staining .

Key Considerations for Experimental Design

  • Control Groups : Include vehicle (DMSO), positive controls (e.g., 5-HTP for serotonin studies), and negative controls (unmodified L-tryptophan).
  • Data Reproducibility : Perform triplicate experiments with independent batches of the compound to account for synthesis variability .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies and radioactive material handling .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.